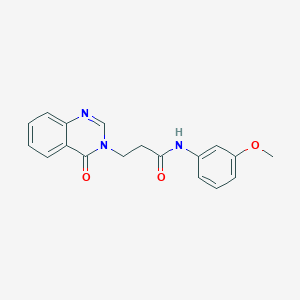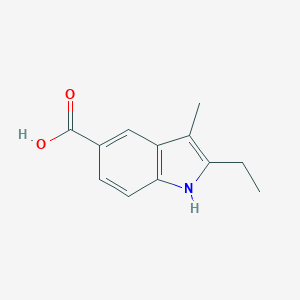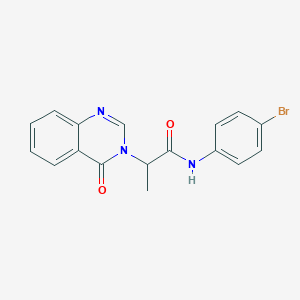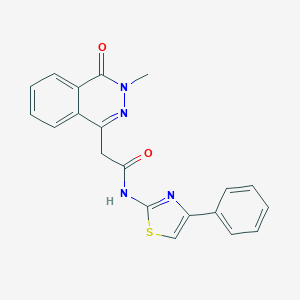
1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide, also known as CTOP, is a synthetic compound that belongs to the class of opioid peptides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide acts as a competitive antagonist for the mu-opioid receptor, blocking the binding of endogenous opioids such as beta-endorphins and enkephalins. This leads to a decrease in the activation of the receptor and a reduction in the downstream signaling pathways that are involved in pain perception and reward processing. 1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide has also been shown to have inverse agonist activity, which means that it can inhibit the constitutive activity of the mu-opioid receptor even in the absence of ligands.
Biochemical and Physiological Effects:
The main biochemical and physiological effects of 1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide are related to its ability to block the mu-opioid receptor. This leads to a decrease in pain perception, as well as a reduction in the rewarding effects of opioids and other drugs of abuse. 1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide has also been shown to have anxiogenic and antidepressant-like effects, which may be related to its ability to modulate the stress response system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its high affinity and specificity for the mu-opioid receptor. This allows researchers to selectively target this receptor and investigate its role in various physiological and pathological processes. However, one limitation of 1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide is that it has a relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects.
Orientations Futures
There are several future directions for research on 1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of more potent and selective mu-opioid receptor antagonists that can be used in clinical settings. Another direction is the investigation of the role of mu-opioid receptors in various neurological and psychiatric disorders, such as depression, anxiety, and addiction. Finally, there is a need to explore the potential therapeutic applications of 1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide and other mu-opioid receptor antagonists in the treatment of pain and other conditions.
Méthodes De Synthèse
The synthesis of 1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide involves the reaction of 1-(4-chlorophenyl)piperazine with 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, followed by the addition of pyrrolidine-3-carboxylic acid and the coupling of the resulting intermediate with N,N'-dicyclohexylcarbodiimide. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide has been widely used in scientific research as a selective antagonist for the mu-opioid receptor. It has been shown to have high affinity and specificity for this receptor, making it a valuable tool for investigating the role of mu-opioid receptors in various physiological and pathological processes. 1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide has been used in studies on pain perception, addiction, and stress response, among others.
Propriétés
Formule moléculaire |
C20H18ClN3O2S |
|---|---|
Poids moléculaire |
399.9 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H18ClN3O2S/c21-13-5-7-14(8-6-13)24-11-12(9-18(24)25)19(26)23-20-16(10-22)15-3-1-2-4-17(15)27-20/h5-8,12H,1-4,9,11H2,(H,23,26) |
Clé InChI |
OJHVNCIZIIAQLQ-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl)C#N |
SMILES canonique |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]benzoic acid](/img/structure/B277282.png)

![N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide](/img/structure/B277284.png)
![2-[(4-Methylpiperidino)methyl]-1H-benzimidazole](/img/structure/B277285.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277287.png)

![1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine](/img/structure/B277302.png)
![Methyl 5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxylate](/img/structure/B277307.png)
![1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one](/img/structure/B277311.png)

![5-[(4-Fluorobenzyl)amino]-5-oxopentanoic acid](/img/structure/B277318.png)
